Montelukast cyclopropaneacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Unii-K63ldh5T7D, also known as Unii-K63ldh5T7D, is a useful research compound. Its molecular formula is C₃₅H₃₇ClN₂O₂S and its molecular weight is 585.2. The purity is usually 95%.

BenchChem offers high-quality Unii-K63ldh5T7D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-K63ldh5T7D including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del asma

Se ha demostrado que el Montelukast cyclopropaneacetamide tiene efectos prometedores para pacientes con asma críticamente enfermos {svg_1}. Se ha observado que reduce el delirio en estos pacientes {svg_2}, lo que puede ser un beneficio significativo en el proceso de tratamiento.

Reducción del delirio

Se ha estudiado el compuesto por su potencial para reducir el delirio en pacientes críticamente enfermos {svg_3}. Se cree que el mecanismo de esta reducción está relacionado con los efectos del Montelukast en CysLTR1 en el Sistema Nervioso Central (SNC) {svg_4}.

Uso potencial en pacientes neuropsiquiátricos

Se está investigando el uso del Montelukast en pacientes neuropsiquiátricos {svg_5}. El compuesto generalmente se usa en combinación con corticosteroides, y se está investigando si esta combinación podría ser beneficiosa para estos pacientes {svg_6}.

Tratamiento del cáncer de pulmón

Se ha encontrado que el Montelukast induce la muerte celular mediada por el factor inductor de apoptosis de las células de cáncer de pulmón {svg_7}. Esto sugiere que podría ser un agente terapéutico potencial para el tratamiento del cáncer de pulmón {svg_8}.

Técnicas de quimioprevención

Se ha estudiado el Montelukast por su potencial para desarrollar nuevas técnicas de quimioprevención {svg_9}. Se ha observado que disminuye el riesgo de cáncer de pulmón en pacientes con asma {svg_10}, lo que podría ser un avance significativo en el campo de la prevención del cáncer.

Mecanismo De Acción

Target of Action

Montelukast Cyclopropaneacetamide, also known as Unii-K63ldh5T7D, primarily targets the cysteinyl leukotriene receptor type-1 (CysLTR1) . CysLTR1 plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Mode of Action

Montelukast is a selective leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of LTD4 prevents the signaling of leukotrienes, thereby reducing the symptoms of asthma .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma . By blocking the action of leukotriene D4, Montelukast interferes with these pathways, reducing inflammation and relaxing smooth muscle .

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%). It is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of Montelukast’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the lungs . This results in improved respiratory function and reduced symptoms in conditions such as asthma .

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by various environmental factors. For instance, the presence of allergens or exercise can trigger the release of leukotrienes, increasing the need for Montelukast’s antagonistic action . Furthermore, the drug’s effectiveness can be influenced by the individual’s metabolic rate, which can be affected by factors such as age, liver function, and the presence of other medications .

Propiedades

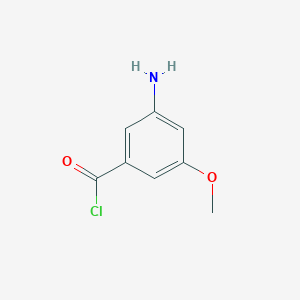

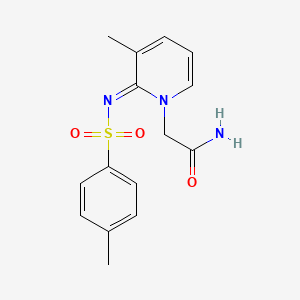

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYITTCDIONXIV-TZIWLTJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866923-63-9 |

Source

|

| Record name | Montelukast cyclopropaneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST CYCLOPROPANEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)